molecular formula C13H14BrFN2 B2930721 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-36-1

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

カタログ番号: B2930721
CAS番号: 1231930-36-1
分子量: 297.171
InChIキー: XVDWZIXZMYBLBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a high-purity benzimidazole derivative intended for research and development purposes. Benzimidazole scaffolds are of significant interest in medicinal chemistry and oncology research, with studies showing their potential to act as therapeutic agents through mechanisms such as DNA interaction and enzyme inhibition . The specific structural features of this compound—including the bromo and fluoro substituents, and the cyclopentyl group at the 1-position—are critical for structure-activity relationship (SAR) studies. Researchers utilize these analogs to optimize key properties like binding affinity, selectivity, and to reduce off-target effects in the design of novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

6-bromo-1-cyclopentyl-4-fluoro-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c1-8-16-13-11(15)6-9(14)7-12(13)17(8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWZIXZMYBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole involves several steps. One common method includes the reaction of bromobutyronitrile with propanol and hydrofluoric acid/acetic acid dissociation complex to obtain the corresponding intermediate. This intermediate then undergoes cyclization to form the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Based on the search results, here's what is known about the applications of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole:

Chemical Identification and Properties
6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C13H14BrFN2 and a molecular weight of 297.17 . It is also referred to as Abemaciclib Impurity 30, Abemaciclib Impurity 47, or 1H-Benzimidazole, 6-bromo-1-cyclopentyl-4-fluoro-2-methyl- . The CAS number for this compound is 1231930-36-1 . It has a boiling point of 418.3±25.0 °C at 760 mmHg and a flash point of 206.8±23.2 °C .

Potential Applications
While the search results do not explicitly detail the applications of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole, they do provide some context:

  • Pharmaceutical Research: It is identified as an impurity related to Abemaciclib . Abemaciclib is a medication used to treat certain types of breast cancer, implying that 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole may play a role in the synthesis or analysis of Abemaciclib .
  • GABA-A Receptor Modulation: Benzo[d]imidazoles, a class of compounds to which 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole belongs, have been identified as positive allosteric modulators (PAMs) of GABA-A receptors . These receptors are important in neurological function, suggesting potential applications in treating neurological dysfunctions .
  • Chemical Synthesis: It can be used as a building block or intermediate in the synthesis of more complex molecules, particularly heterocycles .

作用機序

The mechanism of action of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In the case of its use as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

類似化合物との比較

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) LogP Key References
6-Bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole Br (C6), F (C4), CH₃ (C2), cyclopentyl (N1) 271.13 Not reported ~3.2*
6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (42) Br (C6), F (C4), CF₃ (C2), isopropyl (N1) 316.14 Not reported ~4.1*
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole F (C4), CH₃ (C6), phenyl (C2) 226.25 145–148 ~2.8
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4e) Br (C6), F (C5), dioxol groups (C2, C6) 513.25 210–212 ~3.9

Notes:

  • LogP (partition coefficient) is estimated using fragment-based methods.

Q & A

Q. How can the purity and structural integrity of 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole be verified after synthesis?

  • Methodological Answer : Purity and structural confirmation require a multi-technique approach:
  • Melting Point (M.p.) : Compare observed values with literature (e.g., derivatives like Sb30 show M.p. 252–257°C) .
  • FTIR : Identify functional groups (e.g., C-Br at ~590 cm⁻¹, C-F at ~1,100–1,300 cm⁻¹) .
  • NMR : Analyze substituent-specific shifts (e.g., cyclopentyl protons at δ ~2.5–3.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., Sb30: m/z 286.01) .
    Discrepancies in data may require recrystallization or column chromatography for purification.

Q. What solvent systems and catalysts are effective for synthesizing halogenated benzimidazole derivatives?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
  • Catalysts : Acidic conditions (e.g., HCl) or silica-supported catalysts (e.g., nano-SiO₂) improve yields in imidazole ring formation .
  • Example : Derivatives like Sb23 (73% yield) were synthesized using sequential substitutions under controlled pH .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Methodological Answer :
  • Software : Use SHELXL for refinement and WinGX/ORTEP-3 for visualization .
  • Parameters : Analyze dihedral angles (e.g., planar deviations <0.03 Å in benzimidazole rings ) and hydrogen-bonding networks.
  • Validation : Cross-reference with spectroscopic data to confirm substituent positions (e.g., bromo vs. fluoro orientation) .

Advanced Research Questions

Q. What computational strategies predict the nonlinear optical (NLO) properties of halogenated benzimidazoles?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311G(d,p) to compute hyperpolarizability (βtot) and polarizability (⟨α⟩). Derivatives with electron-withdrawing groups (e.g., Br, F) show enhanced NLO responses .
  • Frontier Molecular Orbitals (FMOs) : Analyze energy gaps (ΔE) to assess charge transfer efficiency (e.g., ΔE <3 eV indicates high reactivity) .
  • Example : Nitro-substituted benzimidazoles exhibit βtot >300 × 10⁻³⁰ esu, making them viable NLO candidates .

Q. How can molecular docking elucidate the EGFR inhibition mechanism of 6-bromo-1-cyclopentyl derivatives?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., ΔG < -8 kcal/mol suggests strong inhibition) .
  • Pose Analysis : Identify key interactions (e.g., halogen bonds between Br and Thr766 in EGFR’s active site) .
  • Validation : Cross-correlate docking scores with in vitro IC₅₀ values (e.g., derivatives with R2 = -Br show IC₅₀ <10 µM ).

Q. What experimental and computational approaches address discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Resolve positional isomerism (e.g., bromo vs. fluoro orientation in Sb23 vs. Sb30) .
  • DFT-NMR Predictions : Compare computed vs. experimental δ values to validate assignments .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across benzimidazole derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., MTT vs. SRB protocols) .
  • ADMET Profiling : Use tools like SwissADME to assess bioavailability and efflux ratios, which may explain variability .
  • Structural Modifications : Compare substituent effects (e.g., Sb30’s -Br vs. Sb23’s -Cl on LogP and membrane permeability) .

Q. What strategies optimize the synthesis of 6-bromo derivatives while minimizing byproducts?

  • Methodological Answer :
  • Stepwise Halogenation : Introduce Br early to avoid competing reactions (e.g., via Ullmann coupling) .
  • Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) and improve yield (>85%) .
  • Byproduct Monitoring : Use LC-MS to track intermediates and adjust stoichiometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。